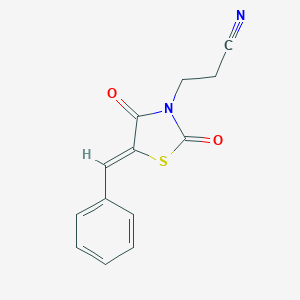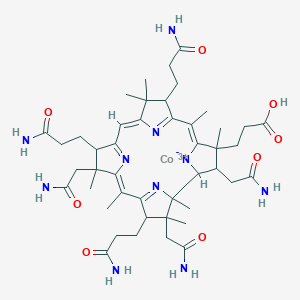
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile, also known as DBZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBZ belongs to the class of thiazolidinones, which are a group of heterocyclic compounds that exhibit a wide range of biological activities.
作用机制
The Notch signaling pathway is initiated by the binding of Notch receptors to ligands on neighboring cells. This binding triggers a series of proteolytic cleavages that release the intracellular domain of Notch (NICD). NICD translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and differentiation. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile inhibits the Notch pathway by binding to the γ-secretase complex, which is responsible for the final cleavage of Notch receptors. This binding prevents the release of NICD and subsequent activation of target genes.
Biochemical and Physiological Effects:
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to inhibit the growth of cancer stem cells, which are a subset of cancer cells that are responsible for tumor initiation and recurrence. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, the effects of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile on normal cells and tissues are not well understood and require further investigation.
实验室实验的优点和局限性
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile is a potent and selective inhibitor of the Notch signaling pathway, making it a valuable tool for studying the role of Notch in cancer and other diseases. However, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
Future research on 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its effectiveness as a therapeutic agent. In addition, further studies are needed to elucidate the effects of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile on normal cells and tissues, as well as its potential for use in combination with other cancer therapies. Finally, the role of the Notch signaling pathway in other diseases, such as Alzheimer's disease and cardiovascular disease, should be explored to identify new therapeutic targets for 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile and other Notch inhibitors.
合成方法
The synthesis of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile involves the reaction between 2-aminothiazolidine-4-one and benzaldehyde. The reaction is catalyzed by acetic acid and yields 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile as a yellow crystalline solid. The purity of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile can be enhanced by recrystallization from ethanol.
科学研究应用
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile is a potent inhibitor of the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. The Notch signaling pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. Inhibition of the Notch pathway by 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
属性
产品名称 |
3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile |
|---|---|
分子式 |
C13H10N2O2S |
分子量 |
258.3 g/mol |
IUPAC 名称 |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile |
InChI |
InChI=1S/C13H10N2O2S/c14-7-4-8-15-12(16)11(18-13(15)17)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2/b11-9- |
InChI 键 |
ROMFZBBIJSONPM-LUAWRHEFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC#N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

